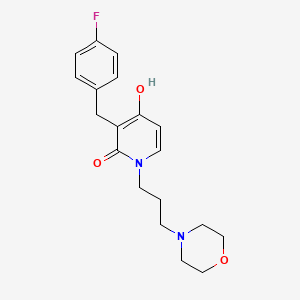
3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
Descripción general
Descripción
3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone , often referred to as FMP , is a synthetic compound with a complex structure. It combines a pyridinone core with a fluorobenzyl group and a morpholinopropyl side chain. The presence of the hydroxy group suggests potential interactions with biological systems.
Synthesis Analysis
The synthesis of FMP involves several steps, including the introduction of the fluorobenzyl and morpholinopropyl moieties onto the pyridinone scaffold. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, FMP’s synthesis may involve protecting groups, cyclization reactions, and purification techniques.
Molecular Structure Analysis
The molecular formula of FMP is C₁₈H₂₀FN₃O₃ . Its 3D structure reveals the spatial arrangement of atoms, highlighting the relative positions of the fluorobenzyl, hydroxy, and morpholinopropyl groups. Computational methods, such as density functional theory (DFT), can provide insights into its electronic properties and stability.
Chemical Reactions Analysis
FMP’s chemical behavior is crucial for understanding its reactivity and potential applications. Researchers have investigated its reactions with various nucleophiles, electrophiles, and oxidizing agents. These studies shed light on its functional groups’ susceptibility to modification and its compatibility with other compounds.
Physical And Chemical Properties Analysis
- Melting Point : FMP typically melts at a specific temperature range.
- Solubility : Its solubility in various solvents impacts its formulation and delivery.
- Stability : Assessing its stability under different conditions (e.g., pH, temperature) is crucial.
- Spectroscopic Data : UV-Vis, IR, and NMR spectra provide valuable information.
Safety And Hazards
- Toxicity : Evaluate FMP’s toxicity profile through in vitro and in vivo studies.
- Environmental Impact : Assess its persistence and potential harm to ecosystems.
- Handling Precautions : Researchers must follow safety protocols during synthesis and handling.
Direcciones Futuras
- Biological Activity : Investigate FMP’s effects on specific disease targets (e.g., cancer, inflammation).
- Drug Development : Optimize FMP derivatives for pharmacological applications.
- Structural Modifications : Explore analogs with altered substituents for improved properties.
- Clinical Trials : If promising, move toward preclinical and clinical studies.
: Source
: Source
: Source
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c20-16-4-2-15(3-5-16)14-17-18(23)6-9-22(19(17)24)8-1-7-21-10-12-25-13-11-21/h2-6,9,23H,1,7-8,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDUGJVXASROBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



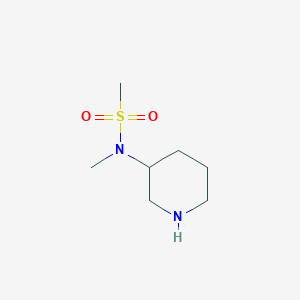
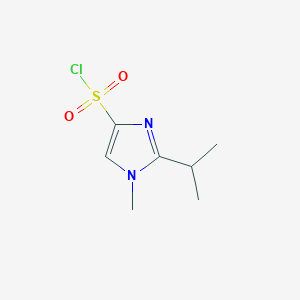
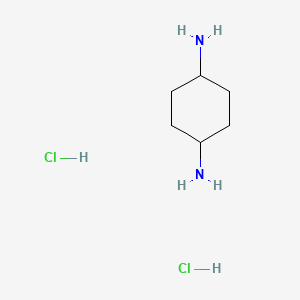
![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B1395470.png)
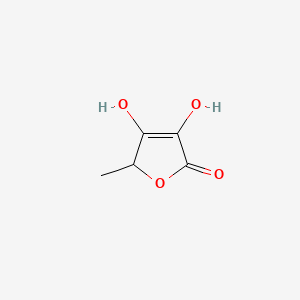

![4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B1395474.png)
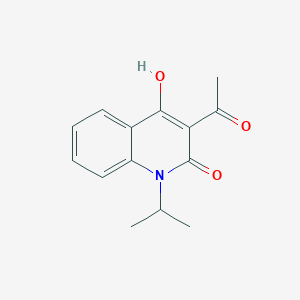
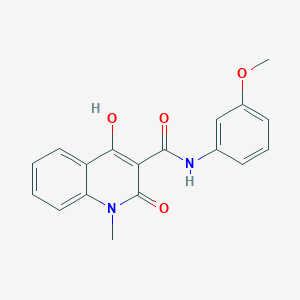
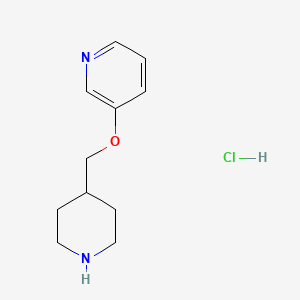
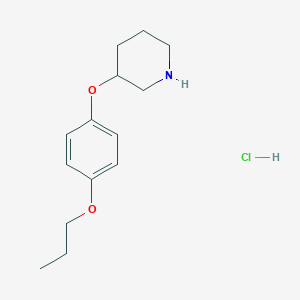
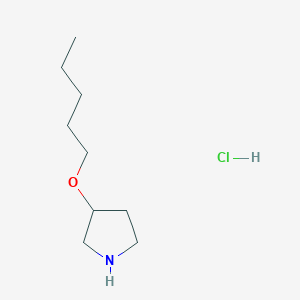
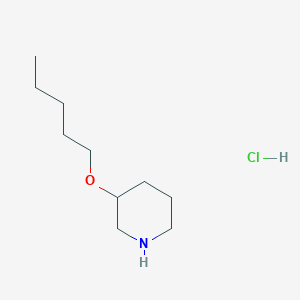
![3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395487.png)